![molecular formula C17H14F2N4O2 B2732596 N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 2108426-66-8](/img/structure/B2732596.png)
N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
The compound “N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide” is a complex organic molecule that contains several functional groups including an amide, a triazole ring, and fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl groups could introduce interesting electronic effects due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be susceptible to hydrolysis, while the fluorophenyl groups could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and solubility .Scientific Research Applications
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have investigated its effects against specific viruses, such as influenza or herpes simplex. In vitro studies may reveal its ability to inhibit viral replication or attachment to host cells .
Cancer Research
Given its unique chemical structure, this compound could be explored as a potential anticancer agent. Researchers might investigate its impact on cancer cell lines, tumor growth, and apoptosis pathways. Preclinical studies could shed light on its efficacy and safety .
Anti-Inflammatory Properties
The presence of a triazole ring and hydroxyethyl group hints at anti-inflammatory potential. In vitro assays could evaluate its effects on pro-inflammatory cytokines, signaling pathways, and immune responses. Such investigations may lead to novel anti-inflammatory drugs .
Biological Imaging and Labeling
Fluorinated compounds are valuable in biological imaging. Researchers could modify this compound with additional fluorine atoms for positron emission tomography (PET) or magnetic resonance imaging (MRI). Its selective binding to specific receptors could aid in disease diagnosis and monitoring .
Chemical Biology and Enzyme Inhibition
The carboxamide group suggests interactions with enzymes. Scientists might explore its inhibitory effects on specific enzymes involved in disease pathways. High-throughput screening could identify potential targets and therapeutic applications .
Materials Science and Supramolecular Chemistry
This compound’s structure could be harnessed in materials science. Researchers might investigate its self-assembly behavior, crystal engineering, or host-guest interactions. Applications could range from drug delivery to functional materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2/c18-12-3-1-11(2-4-12)15(24)9-23-10-20-16(22-23)17(25)21-14-7-5-13(19)6-8-14/h1-8,10,15,24H,9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDKBXXATBOFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC(=N2)C(=O)NC3=CC=C(C=C3)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide |
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